molecular formula C14H18N4O4 B8354013 nor-4

nor-4

Cat. No.: B8354013
M. Wt: 306.32 g/mol
InChI Key: KIWSYRHAAPLJFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 19-nor-4-androstene-3,17-dione typically involves multiple steps, starting from a suitable precursor. One common method involves the hydrolysis of a precursor compound, followed by hydrogenation and condensation reactions. For instance, a method disclosed in a patent involves using a compound as an initial raw material, undergoing hydrolysis, hydrogenation, and condensation reactions to yield 19-nor-4-androstene-3,17-dione .

Industrial Production Methods

Industrial production of 19-nor-4-androstene-3,17-dione often focuses on optimizing yield and purity while minimizing costs and environmental impact. The method mentioned above achieves a high-purity product with a total molar yield of 83% or higher, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

19-nor-4-androstene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 19-nor-4-androstene-3,17-dione can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

19-nor-4-androstene-3,17-dione has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.

    Biology: It serves as a tool for studying steroid metabolism and hormone action.

    Medicine: It is investigated for its potential therapeutic effects, including its use in hormone replacement therapy and treatment of certain medical conditions.

    Industry: It is used in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 19-nor-4-androstene-3,17-dione involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to androgen receptors, which are involved in regulating various physiological processes. This binding activates a cascade of molecular events that lead to the compound’s biological effects .

Comparison with Similar Compounds

19-nor-4-androstene-3,17-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H18N4O4

Molecular Weight

306.32 g/mol

IUPAC Name

N-(4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl)pyridine-3-carboxamide

InChI

InChI=1S/C14H18N4O4/c1-3-11(10(2)18(21)22)7-13(17-20)9-16-14(19)12-5-4-6-15-8-12/h4-8,10,20H,3,9H2,1-2H3,(H,16,19)

InChI Key

KIWSYRHAAPLJFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC(=NO)CNC(=O)C1=CN=CC=C1)C(C)[N+](=O)[O-]

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.